2-Chloro-N-[(8-methyl-5-oxaspiro[3.5]nonan-8-yl)methyl]acetamide
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Description
“2-Chloro-N-[(8-methyl-5-oxaspiro[3.5]nonan-8-yl)methyl]acetamide” is a chemical compound . It is related to the compound “{8-methyl-5-oxaspiro[3.5]nonan-8-yl}methanamine” which has a CAS Number of 2060005-87-8 . The compound is stored at a temperature of 4 degrees .
Molecular Structure Analysis
The InChI code for the related compound “{8-methyl-5-oxaspiro[3.5]nonan-8-yl}methanamine” is 1S/C10H19NO/c1-9(8-11)5-6-12-10(7-9)3-2-4-10/h2-8,11H2,1H3 . This provides a representation of the molecular structure. For a detailed molecular structure analysis, specialized software or databases should be used.Physical and Chemical Properties Analysis
The related compound “{8-methyl-5-oxaspiro[3.5]nonan-8-yl}methanamine” has a molecular weight of 169.27 . It is a liquid at room temperature . For a comprehensive analysis of the physical and chemical properties of “this compound”, it is recommended to refer to specific scientific literature or databases.Safety and Hazards
The related compound “{8-methyl-5-oxaspiro[3.5]nonan-8-yl}methanamine” has several hazard statements including H227, H315, H318, H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . For a comprehensive understanding of the safety and hazards of “2-Chloro-N-[(8-methyl-5-oxaspiro[3.5]nonan-8-yl)methyl]acetamide”, it is recommended to refer to specific scientific literature or databases.
Properties
IUPAC Name |
2-chloro-N-[(8-methyl-5-oxaspiro[3.5]nonan-8-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c1-11(9-14-10(15)7-13)5-6-16-12(8-11)3-2-4-12/h2-9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUMUWOSQGNEES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC2(C1)CCC2)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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